magnesium;oxolane;dibromide

Description

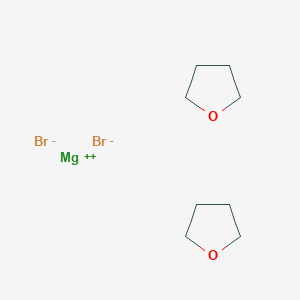

Magnesium;oxolane;dibromide (IUPAC name), also known as magnesium bromide tetrahydrofuran (THF) complex, is a coordination compound with the molecular formula C₈H₁₆Br₂MgO₂ and a molecular weight of 328.33 g/mol . It consists of magnesium bromide (MgBr₂) coordinated with two tetrahydrofuran (THF, oxolane) molecules, forming a stable complex. This compound is widely used in organic synthesis, particularly as a precursor for Grignard reagents or as a Lewis acid catalyst in polymerization and coupling reactions .

The synthesis typically involves reacting magnesium metal with brominated organic compounds in THF, which stabilizes the highly reactive MgBr₂ through coordination . Key physical properties include a purity of ≥96%, storage in glass bottles to prevent degradation, and infrared spectrum authentication . Its stability in THF contrasts sharply with the violent reactivity of uncomplexed MgBr₂ with moisture or oxidizing agents .

Properties

Molecular Formula |

C8H16Br2MgO2 |

|---|---|

Molecular Weight |

328.32 g/mol |

IUPAC Name |

magnesium;oxolane;dibromide |

InChI |

InChI=1S/2C4H8O.2BrH.Mg/c2*1-2-4-5-3-1;;;/h2*1-4H2;2*1H;/q;;;;+2/p-2 |

InChI Key |

XBPFBACMBZKMJI-UHFFFAOYSA-L |

Canonical SMILES |

C1CCOC1.C1CCOC1.[Mg+2].[Br-].[Br-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium;oxolane;dibromide can be synthesized through the reaction of magnesium with oxolane and dibromine. The reaction typically involves the use of anhydrous conditions to prevent the hydrolysis of the compound. The reaction is carried out in a solvent such as tetrahydrofuran (THF) to stabilize the intermediate products and facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of magnesium;oxolane;dibromide involves the use of high-purity magnesium and dibromine. The reaction is conducted in large reactors under controlled temperature and pressure conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Magnesium;oxolane;dibromide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form magnesium oxide and other by-products.

Reduction: It can act as a reducing agent in certain reactions, converting other compounds to their reduced forms.

Substitution: The dibromide group can be substituted with other functional groups in the presence of suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

Oxidation: Magnesium oxide (MgO) and other oxidized products.

Reduction: Reduced forms of the reactants.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Magnesium oxolane dibromide (C8H16Br2MgO2) is a chemical compound with several applications, primarily in chemical synthesis. It is a complex formed between magnesium bromide and oxolane (tetrahydrofuran or THF) .

Scientific Research Applications

Organic Synthesis: Magnesium bromide, a component of magnesium oxolane dibromide, is utilized in organic synthesis as a source of bromide ions and can act as a catalyst in various chemical reactions . It is also essential in the preparation of Grignard reagents when reacted with organic halides . These Grignard reagents are essential intermediates in synthesizing a wide range of organic compounds, including alcohols, acids, and hydrocarbons .

Catalysis: Magnesium bromide is used as a catalyst for many reactions, such as solvent-free one-pot synthesis of dihydropyrimidinones, often used in the pharmaceutical industry . In combination with CH2Cl2, MgBr2 catalyzes a reaction that causes specific symmetry and chiral centers through hydrogenation of alkenes .

Grignard Reagent Synthesis: Magnesium-based carbon nucleophiles (Grignard reagents in paste form) can be synthesized mechanochemically in the air using a ball milling technique . The use of tetrahydrofuran (THF) as an additive dramatically improves the yield of the reaction .

Biomedical Applications of Magnesium Alloys: Magnesium and its alloys, while not directly related to magnesium oxolane dibromide, are potential candidates for biomedical applications because of their high specific strength, low density, and elastic modulus . Magnesium is an essential nutrient that promotes bone growth, enhances cell adhesion to biomaterials, and assists the differentiation and biomineralization of osteoblasts . Magnesium alloys are used in cardiovascular stents and bone implants . As an orthopedic implant, magnesium alloy is a novel medical material that can replace bone implants and better match the mechanical performances of human bone and avoid stress shielding effects compared to Ti alloys .

Synthesis of Anhydrous Magnesium Halides: Cyclic ethers like dioxane and tetrahydrofuran can be used to form complexes with magnesium halides, which can then be desolvated to produce pure magnesium halides .

Magnesium Deposition: The influence of halide anions on magnesium deposition has been studied using phenoxyimine–magnesium halide complexes .

Halogen-Magnesium Exchange Reactions: Direct halogen–magnesium exchange reactions have been demonstrated, where cinnamyl bromide reacts with EtMgBr to yield cinnamyl .

Quality and Purity

Mechanism of Action

The mechanism of action of magnesium;oxolane;dibromide involves its ability to donate electrons and participate in various chemical reactions. The magnesium atom acts as a Lewis acid, facilitating the formation of new bonds and the stabilization of reaction intermediates. The oxolane ring provides a stable environment for the reaction, while the dibromide group can undergo substitution or elimination reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Magnesium Dibromide (MgBr₂)

In contrast, the THF complex enhances solubility and moderates reactivity, making it more practical for controlled synthetic applications. For example, MgBr₂ in THF facilitates efficient coupling reactions with silicon reagents (e.g., trimethylchlorosilane), whereas uncomplexed MgBr₂ reacts sluggishly or forms insoluble byproducts .

Calcium Dibromide (CaBr₂)

Calcium dibromide, another Group 2 metal halide, shares similar Lewis acidity but differs in thermal stability. According to JANAF thermochemical tables, gaseous CaBr₂ decomposes at lower temperatures (~800°C) compared to MgBr₂ (stable up to ~1,100°C) .

Organoaluminum Dibromides (e.g., Chiral AlBr₃ Complexes)

Organoaluminum dibromides, such as compound 182e , are potent chiral Lewis acids used in asymmetric catalysis. While magnesium;oxolane;dibromide lacks inherent chirality, its Lewis acidity is milder, making it suitable for reactions requiring less aggressive activation, such as controlled polymerizations . Aluminum-based dibromides often exhibit higher moisture sensitivity and require stricter handling protocols compared to the THF-stabilized MgBr₂ complex .

Ethylene Dibromide (C₂H₄Br₂)

Ethylene dibromide is a volatile, toxic organobromide with distinct reactivity. It reacts violently with magnesium metal to form MgBr₂ and hydrocarbons , whereas magnesium;oxolane;dibromide is a pre-formed, stabilized reagent that avoids such hazardous intermediate steps. Ethylene dibromide’s decomposition into toxic HBr gas under heat further contrasts with the THF complex’s controlled release of MgBr₂ in reactions .

Stilbene Dibromides (C₁₄H₁₂Br₂)

Stilbene dibromides are substrates in reduction reactions. For example, meso-stilbene dibromide is reduced to trans-stilbene using Mg or Zn . Magnesium;oxolane;dibromide, however, acts as a reagent rather than a substrate, enabling dehalogenation or serving as a Mg²⁺ source in cross-coupling reactions .

Data Table: Key Properties of Selected Dibromides

| Compound | Molecular Formula | Molecular Weight (g/mol) | Stability/Solubility | Key Applications |

|---|---|---|---|---|

| Magnesium;oxolane;dibromide | C₈H₁₆Br₂MgO₂ | 328.33 | Stable in THF; hygroscopic | Grignard synthesis, catalysis |

| MgBr₂ | MgBr₂ | 184.11 | Hygroscopic; polar solvents | Limited due to reactivity |

| CaBr₂ | CaBr₂ | 199.89 | Decomposes ~800°C | Desiccants, drilling fluids |

| Ethylene dibromide | C₂H₄Br₂ | 187.86 | Volatile; decomposes to HBr | Former fumigant, synthetic intermediate |

| meso-Stilbene dibromide | C₁₄H₁₂Br₂ | 340.05 | Stable in organic solvents | Reduction studies |

Biological Activity

Magnesium oxolane dibromide, a compound comprising magnesium, oxolane (tetrahydrofuran), and bromine, has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, highlighting its mechanisms of action, effects on various biological systems, and relevant research findings.

Magnesium oxolane dibromide can be represented by the formula . The presence of magnesium ions is crucial for its biological activity, as magnesium plays a vital role in numerous biochemical processes. The oxolane moiety contributes to the compound's solubility and reactivity, making it suitable for various applications in organic synthesis and medicinal chemistry.

Biological Activity

Mechanisms of Action:

- Enzyme Activation: Magnesium ions are known to activate various enzymes that are essential for metabolic processes. They play a role in stabilizing ATP and are involved in over 300 enzymatic reactions, including those related to DNA synthesis and repair.

- Cell Membrane Stabilization: Magnesium contributes to the structural integrity of cell membranes, influencing cellular signaling pathways and ion transport mechanisms.

Antimicrobial Effects:

Research indicates that magnesium compounds exhibit antimicrobial properties. For instance, magnesium oxide has been studied for its ability to enhance cell viability and act as an antibacterial agent, suggesting that magnesium oxolane dibromide may share similar properties due to its magnesium content .

Case Studies

-

Antibacterial Activity:

A study investigated the antibacterial effects of magnesium-based compounds against various pathogens. The results demonstrated that magnesium ions released from these compounds inhibited bacterial growth effectively . This suggests that magnesium oxolane dibromide could be a potential candidate for developing antimicrobial agents. -

Cell Viability Studies:

In vitro studies have shown that magnesium compounds can improve the survival rates of cells under stress conditions. For example, magnesium oxide nanoparticles were found to enhance cell viability in tissue engineering applications . This property may extend to magnesium oxolane dibromide, indicating its potential use in regenerative medicine. -

Synthesis of Organomagnesium Reagents:

Magnesium oxolane dibromide can serve as a precursor for Grignard reagents, which are pivotal in organic synthesis. These reagents facilitate the formation of carbon-carbon bonds, crucial for synthesizing complex organic molecules . The biological implications of such synthetic pathways could lead to novel therapeutic agents.

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.